molecular formula C13H12N2O5 B10954079 4-nitro-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

4-nitro-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B10954079
M. Wt: 276.24 g/mol
InChI Key: VGQGSISDRCAWIM-UHFFFAOYSA-N
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Description

4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a nitro group, a tetrahydrofuran ring, and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and safety. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE exerts its effects is largely dependent on its chemical structure. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The tetrahydrofuran ring and isoindole dione moiety may also play roles in binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-NITRO-2-(TETRAHYDRO-2-FURANYLMETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

4-nitro-2-(oxolan-2-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C13H12N2O5/c16-12-9-4-1-5-10(15(18)19)11(9)13(17)14(12)7-8-3-2-6-20-8/h1,4-5,8H,2-3,6-7H2

InChI Key

VGQGSISDRCAWIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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